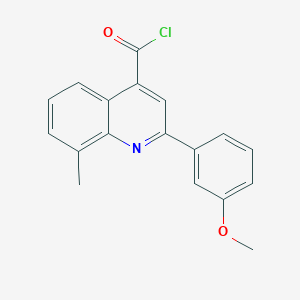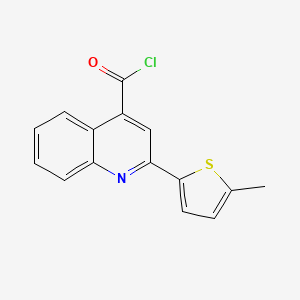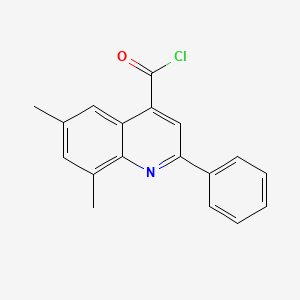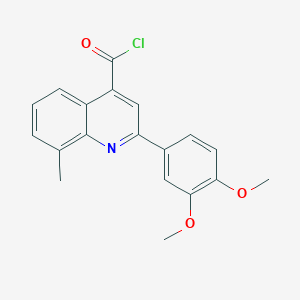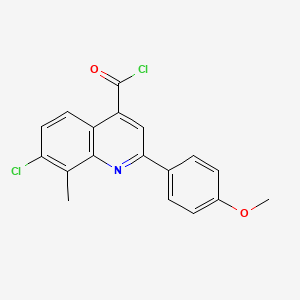
7-氯-2-(4-甲氧基苯基)-8-甲基喹啉-4-甲酰氯
描述
The compound “7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused to a pyridine ring . They are widely used in medicinal chemistry due to their versatile applications .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar quinoline core, with a chlorine atom at the 7-position, a methyl group at the 8-position, and a 4-methoxyphenyl group at the 2-position . The carbonyl chloride group is likely attached at the 4-position of the quinoline ring .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution reactions . The specific reactions this compound can undergo would depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally have unique physical and chemical properties, biological activities, and industrial applications .科学研究应用
药用化学应用
- 氯喹及其衍生物:氯喹因其抗疟疾作用而闻名,但由于耐药性而逐渐被淘汰。研究探索了其生化特性,以便在各种疾病中重新利用,表明类似化合物在管理传染性和非传染性疾病中具有更广泛的潜在应用 (Njaria et al., 2015)。
- 8-羟基喹啉衍生物:8-羟基喹啉的支架因其显着的生物活性而受到关注,包括抗癌、抗病毒和治疗神经退行性疾病。这突出了结构相似的化合物在开发广谱药物分子中的潜力 (Gupta et al., 2021)。
环境应用
- 对土壤和有机质的吸附:对 2,4-D 和相关除草剂等化合物的研究(它们与喹啉衍生物具有相似的化学官能团)提供了对类似化合物的环境行为和修复潜力的见解。吸附参数以及与土壤有机质和矿物的相互作用对于环境风险评估至关重要 (Werner et al., 2012)。
高级氧化工艺
- 持久性有机污染物的降解:研究用于降解难降解化合物(包括对乙酰氨基酚等药物)的高级氧化工艺 (AOP) 提供了一个框架,该框架可以应用于类似复杂分子的降解和环境管理。了解降解产物的途径、副产物和潜在毒性对于环境科学应用至关重要 (Qutob et al., 2022)。
作用机制
Target of Action
Quinoline derivatives, a class to which this compound belongs, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Result of Action
Quinoline derivatives have been associated with a range of biological activities, including antimicrobial, antiviral, and anticancer effects
未来方向
生化分析
Biochemical Properties
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with proteins can lead to alterations in protein function and stability, which may contribute to its biological activity.
Cellular Effects
The effects of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, it has been observed to affect the expression of genes involved in various cellular processes, further highlighting its impact on cell function.
Molecular Mechanism
At the molecular level, 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, the compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its biological activity . Long-term studies have revealed that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability. These findings underscore the importance of considering temporal factors when evaluating the compound’s effects.
Dosage Effects in Animal Models
The effects of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . High doses may lead to toxic or adverse effects, including organ damage and impaired physiological function. These dosage-dependent effects highlight the need for careful dose optimization in therapeutic applications.
Metabolic Pathways
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism. Understanding these metabolic interactions is essential for elucidating the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10-15(19)8-7-13-14(18(20)22)9-16(21-17(10)13)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOHKLKOKMKHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164764 | |
| Record name | 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-66-0 | |
| Record name | 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








